![molecular formula C15H18F3NO4 B12367098 (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2S)-2-(2,3,4,5,6-Pentadeuteriophenyl)-2-[(2S)-Piperidin-2-yl]essigsäure; 2,2,2-Trifluoressigsäure ist ein komplexes organisches Molekül. Es zeichnet sich durch das Vorhandensein einer Pentadeuteriophenylgruppe, einer Piperidin-2-ylgruppe und einer Essigsäureeinheit sowie Trifluoressigsäure aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-2-(2,3,4,5,6-Pentadeuteriophenyl)-2-[(2S)-Piperidin-2-yl]essigsäure umfasst mehrere Schritte:
Deuterierung von Benzol: Der erste Schritt beinhaltet die Deuterierung von Benzol, um Pentadeuteriophenyl zu erhalten. Dies kann unter Verwendung von Deuteriumgas in Gegenwart eines geeigneten Katalysators erreicht werden.
Bildung von Piperidin-2-yl-Essigsäure: Der nächste Schritt beinhaltet die Synthese von Piperidin-2-yl-Essigsäure. Dies kann durch Reaktion von Piperidin mit Bromessigsäure unter basischen Bedingungen erfolgen.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Pentadeuteriophenylgruppe mit Piperidin-2-yl-Essigsäure. Dies kann unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators erreicht werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken wie Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Piperidin-2-yl-Gruppe, was zur Bildung von N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen können an der Essigsäureeinheit auftreten und diese in den entsprechenden Alkohol umwandeln.
Substitution: Die Pentadeuteriophenylgruppe kann elektrophil aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Substitution: Elektrophil aromatische Substitution kann mit Reagenzien wie Salpetersäure zur Nitrierung oder Brom zur Bromierung durchgeführt werden.
Hauptprodukte
Oxidation: N-Oxid-Derivate.
Reduktion: Alkohol-Derivate.
Substitution: Nitro- oder Halogenierte Derivate der Pentadeuteriophenylgruppe.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung kann aufgrund ihres Deuteriumgehalts als markierte Standards in der Massenspektrometrie verwendet werden, was die Identifizierung und Quantifizierung ähnlicher Verbindungen unterstützt.
Biologie
In der biologischen Forschung kann die Verbindung verwendet werden, um Stoffwechselwege zu untersuchen, an denen Piperidinderivate beteiligt sind, da die Deuteriummarkierung eine präzise Verfolgung ermöglicht.
Medizin
Industrie
Im Industriesektor kann die Verbindung bei der Synthese von fortschrittlichen Materialien verwendet werden, insbesondere bei solchen, die eine Isotopenmarkierung für verbesserte Leistung erfordern.
Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen aus. Die Piperidin-2-yl-Gruppe kann mit Neurotransmitterrezeptoren interagieren und deren Aktivität möglicherweise modulieren. Die Deuteriummarkierung kann die metabolische Stabilität der Verbindung beeinflussen, was zu einer verlängerten Aktivität in biologischen Systemen führt.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-2-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acetic acid moiety, converting it to the corresponding alcohol.
Substitution: The pentadeuteriophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the pentadeuteriophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a labeled standard in mass spectrometry due to its deuterium content, aiding in the identification and quantification of similar compounds.
Biology
In biological research, the compound can be used to study metabolic pathways involving piperidine derivatives, as the deuterium labeling allows for precise tracking.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, particularly those requiring isotopic labeling for enhanced performance.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. The piperidin-2-yl group can interact with neurotransmitter receptors, potentially modulating their activity. The deuterium labeling can influence the compound’s metabolic stability, leading to prolonged activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-2-Phenyl-2-[(2S)-Piperidin-2-yl]essigsäure: Ähnliche Struktur, aber ohne Deuteriummarkierung.
(2S)-2-(2,3,4,5,6-Pentadeuteriophenyl)-2-[(2S)-Piperidin-2-yl]propionsäure: Ähnliche Struktur mit einer Propionsäureeinheit anstelle von Essigsäure.
Einzigartigkeit
Das Vorhandensein von Deuteriumatomen in (2S)-2-(2,3,4,5,6-Pentadeuteriophenyl)-2-[(2S)-Piperidin-2-yl]essigsäure macht sie einzigartig, da sie Einblicke in Isotopeffekte auf die chemische Reaktivität und metabolische Stabilität liefern kann. Diese Isotopenmarkierung kann auch die Nützlichkeit der Verbindung in verschiedenen wissenschaftlichen Anwendungen verbessern, insbesondere in der Massenspektrometrie und in metabolischen Studien.
Eigenschaften
Molekularformel |
C15H18F3NO4 |
|---|---|
Molekulargewicht |
338.33 g/mol |
IUPAC-Name |
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H17NO2.C2HF3O2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;3-2(4,5)1(6)7/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);(H,6,7)/t11-,12-;/m0./s1/i1D,2D,3D,6D,7D; |
InChI-Schlüssel |
NCSBSZBVKASVKT-PTTZKSJMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]([C@@H]2CCCCN2)C(=O)O)[2H])[2H].C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



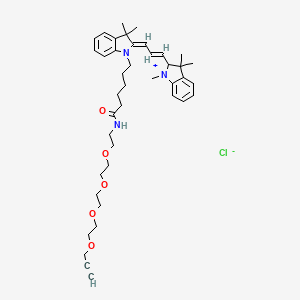
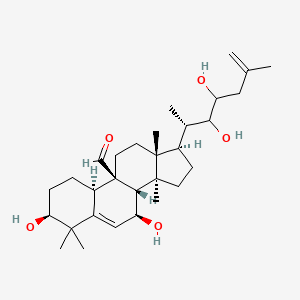
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
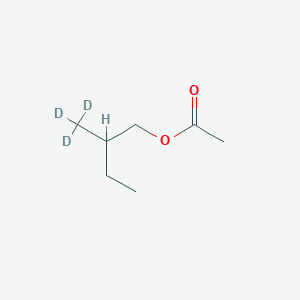
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
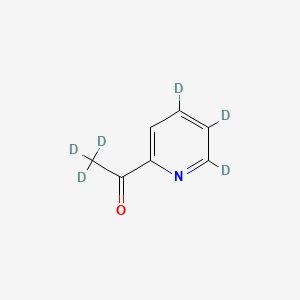
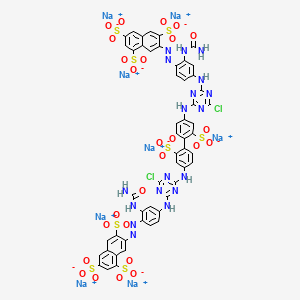
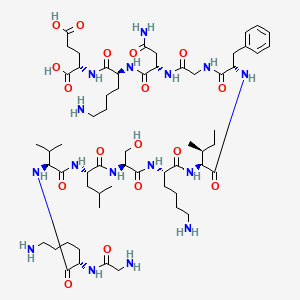

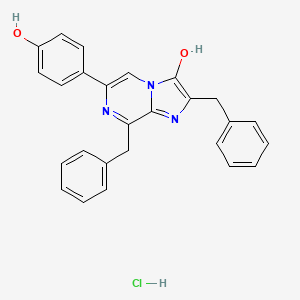
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)

